molecular formula C18H17NO4S B2634650 12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1007928-70-2

12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2634650
CAS No.: 1007928-70-2
M. Wt: 343.4
InChI Key: KJPVLUCHQLSDAT-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (tricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene) with an 8-oxa-10-aza heteroatom arrangement. Key substituents include a benzenesulfonyl group at position 12 and a methyl group at position 7.

Properties

IUPAC Name

12-(benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-18-11-14(13-9-5-6-10-15(13)23-18)16(17(20)19-18)24(21,22)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPVLUCHQLSDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The tricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene scaffold is shared among analogs, but substituents modulate bioactivity and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Notable Activities/Properties References
12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[...] - Benzenesulfonyl (position 12)
- Methyl (position 9)
Not explicitly provided - Presumed bioactivity based on scaffold similarity (e.g., antiviral, cytotoxic)
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...] - 2,5-Difluorophenyl
- Additional nitrogen (10,12-diaza)
C₁₇H₁₄F₂N₂O₂ 316.307 Enhanced electronic effects from fluorine; potential kinase inhibition
12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[...] - 4-Tert-butylbenzenesulfonyl
- Methoxy (position 6)
- Dimethyl (positions 9,10)
C₂₄H₃₁NO₅S 445.58 Increased steric bulk from tert-butyl; improved metabolic stability
10-(4-Fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[...] - 4-Fluorophenyl
- Methoxy (position 6)
- 10,12-Diaza
C₁₈H₁₇FN₂O₃ 328.34 Fluorine enhances lipophilicity; methoxy improves solubility
4-Bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[...] - Bromo (position 4)
- 4-Chlorophenyl
- Methoxy (position 6)
C₁₈H₁₆BrClN₂O₃ 430.70 Halogens (Br, Cl) enhance halogen bonding; cytotoxic potential
6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[...] (SK2) - n-Butoxy (position 6)
- Nitro (position 10)
- Dioxa (positions 12,13)
C₁₆H₁₈N₂O₆ 334.33 Selective apoptosis in oral cancer cells; nitro group as pharmacophore
Densazalin (natural product) - Bis-1,3-dialkylpyridinium-derived
- Linear carbon chains
C₂₃H₃₀N₂O₂ 378.50 Cytotoxic (IC₅₀: 15.5–18.4 µM vs. AGS, HepG2)
ZINC8297940 [(1R,9R)-5-Cyclohexyl-11-(propylsulfonyl)-7,11-diazatricyclo[...]] - Cyclohexyl
- Propylsulfonyl
C₂₀H₂₈N₂O₃S 388.52 TNF-α inhibition (in silico); smaller sulfonyl group for target specificity

Key Trends in Bioactivity

  • Halogenated Derivatives : Bromo and chloro substituents (e.g., ) improve halogen bonding, critical for protein interactions.
  • Electron-Withdrawing Groups : Fluorine and nitro groups (e.g., ) enhance electronic effects, influencing receptor affinity.
  • Steric Modifications : Bulky groups like tert-butyl () or cyclohexyl () increase metabolic stability but may reduce solubility.
  • Heteroatom Variations : Additional nitrogens (diaza, e.g., ) or sulfur (thione, ) alter hydrogen bonding and metal coordination.

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